3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound is a thieno-triazolopyrimidine derivative characterized by a 4-isopropylphenylsulfonyl group at position 3 and a 4-methoxyphenylamine substituent at position 3. Its synthesis involves multi-step heterocyclization and sulfonylation reactions, with purification via flash column chromatography (CH₂Cl₂/CH₃OH/acetic acid), yielding a white solid (20% yield) . The ¹H-NMR (CDCl₃, 300 MHz) confirms structural integrity, with signals corresponding to the isopropyl group (δ 1.35 ppm, doublet) and methoxyphenyl protons (δ 3.82 ppm, singlet) .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14(2)15-4-10-18(11-5-15)33(29,30)23-22-25-21(24-16-6-8-17(31-3)9-7-16)20-19(12-13-32-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISADOAOKFBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N5O3S2
- Molecular Weight : Approximately 479.57 g/mol
- CAS Number : 892741-12-7
The compound features a unique thieno-triazolo-pyrimidine core, which is known to influence its biological activity significantly. The presence of a sulfonamide group and various aromatic substitutions enhances its chemical reactivity and potential therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazole and pyrimidine derivatives have shown promising anticancer effects. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways .
- Antimicrobial Effects : The sulfonamide moiety is associated with antibacterial properties. Similar triazole-based compounds have been reported to exhibit significant antibacterial activity against various pathogens .
- Anticonvulsant Properties : Some derivatives of triazole-thiones have been evaluated for their anticonvulsant activity, indicating potential neurological applications .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ticagrelor | Triazolo-pyrimidine core | Antiplatelet agent |
| Clopidogrel | Thienopyridine structure | Antiplatelet agent |
| Sulfapyridine | Sulfonamide group | Antibacterial agent |
The combination of a sulfonamide group with the thieno-triazolo-pyrimidine framework in this compound may offer distinct mechanisms of action compared to others listed above.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study demonstrated that related triazole derivatives exhibited IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM, showcasing their effectiveness in targeting cancer cells .
- Antimicrobial Testing : Research on similar thieno-triazole compounds revealed promising antibacterial activity against standard pathogenic bacteria strains, suggesting that this compound could be developed into a novel antimicrobial agent .
- Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and potential toxicity of this compound to establish safe dosage ranges for future therapeutic applications.
Scientific Research Applications
Biological Activities
Research indicates that compounds within this chemical class exhibit notable biological activities. Key areas of application include:
Anticancer Activity
Several studies have highlighted the anticancer potential of derivatives similar to 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. For instance:
- In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, including leukemia and breast cancer. Results showed significant cytotoxicity and inhibition of tumor growth .
- Mechanism of Action : These compounds are believed to interfere with cellular signaling pathways critical for cancer cell proliferation and survival .
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound:
- Bacterial Inhibition : Studies have indicated that certain derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria .
- Fungal Activity : Some derivatives have shown efficacy against common fungal pathogens, suggesting a broad-spectrum antimicrobial potential .
Synthesis and Derivatives
The synthesis of 3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. Researchers have developed various synthetic routes that enhance yield and purity while allowing for structural modifications to optimize biological activity.
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer activity of related compounds on 60 different tumor cell lines. The results indicated that certain derivatives exhibited potent antitumor activity across multiple cancer types .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives were tested against a panel of bacterial strains. The results demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in treating infections .
Comparison with Similar Compounds
Compound 3c : Thiophen-2-ylmethyl-[3-(4-trifluoromethylbenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine
- Key Differences : The sulfonyl group is substituted with a trifluoromethyl (-CF₃) instead of isopropyl.
- Impact :
Compound 3d : Thiophen-2-ylmethyl-[3-(4-trifluoromethoxybenzenesulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amine
- Key Differences : Contains a trifluoromethoxy (-OCF₃) group on the sulfonyl moiety.
- Impact :
Analogues with Modified Amine Substituents
N-(4-Chlorophenyl)-3-[4-(propan-2-yl)benzenesulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Key Differences : 4-Chlorophenyl replaces 4-methoxyphenyl.
- Binding Affinity: Loss of methoxy’s hydrogen-bonding capacity may weaken target interactions .
N-(2-Methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Key Differences : Methoxy group at position 2 instead of 4 on the phenyl ring.
- Impact :
Heterocyclic Core Modifications
5-Oxo-4,5,7,8,9,10-hexahydrobenzo[4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile (7e)
- Key Differences: A hexahydrobenzo ring replaces the sulfonyl group, and a cyano (-CN) group is introduced.
- Impact :
Pharmacological Activity Comparison
| Compound | Target Activity | Potency (IC₅₀) | Key Structural Features |
|---|---|---|---|
| Target Compound | UT-B Inhibitor | Nanomolar | 4-Isopropylsulfonyl, 4-methoxyphenyl |
| 3c (CF₃-sulfonyl) | UT-B Inhibitor | Submicromolar | Trifluoromethylsulfonyl |
| 13 (Triazolopyrimidine) | Anti-tubercular | Micromolar | 4-Fluorophenyl, methoxyphenethyl |
| 7e (Hexahydrobenzo derivative) | Not reported | N/A | Cyano, fused cyclohexane ring |
- Target Compound vs. 3c: The isopropyl group in the target compound likely improves selectivity for UT-B over 3c’s -CF₃, which may non-specifically interact with hydrophobic pockets .
- Target Compound vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
